2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol
Description
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGOESMTRNWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazine and α,β-Unsaturated Ketones (Method A)
This method involves the formation of the pyrazole ring through the condensation of hydrazine derivatives with α,β-unsaturated ketones bearing the chlorophenyl group.
- Hydrazine hydrate reacts with a suitable α,β-unsaturated ketone (e.g., 2-chlorobenzoylacetone) in ethanol under reflux.
- Cyclization occurs to form the pyrazole core.
- The resulting pyrazole derivative is then functionalized with an ethanol group via nucleophilic substitution or reduction.
Hydrazine + 2-chlorobenzoylacetone → Pyrazole derivative
- Reaction conditions typically involve reflux at 70°C.
- The process yields the pyrazole core with chlorophenyl substitution, which can be further modified.
Cyclization of Hydrazones with Halogenated Ketones (Method B)
This approach employs hydrazone intermediates derived from aromatic ketones, followed by cyclization to generate the pyrazole nucleus.
- Aromatic ketones bearing the chlorophenyl group are reacted with hydrazine hydrate in ethanol.
- The hydrazone intermediate forms upon condensation.
- Refluxing the hydrazone with acetic acid or phosphorous oxychloride facilitates cyclization to the pyrazole ring.
- The ethanol side chain is introduced via alkylation or nucleophilic substitution on the pyrazole nitrogen.
Aromatic ketone + Hydrazine → Hydrazone intermediate
Hydrazone + Cyclization agents → Pyrazole ring
Pyrazole + Ethanol derivative → 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol
- Reflux conditions are maintained at 60-70°C.
- The yields are generally high (~70-85%).
Multicomponent Reaction (MCR) Approach (Method C)
Recent advances utilize multicomponent reactions involving aldehydes, hydrazines, and alcohols to synthesize the target compound efficiently.
- An aldehyde containing the chlorophenyl group reacts with hydrazine derivatives in ethanol.
- The reaction proceeds under reflux with catalysts such as humic acid or acid catalysts.
- The pyrazole core is formed via cyclization during the multicomponent process.
- The ethanol side chain is introduced via in situ functionalization or post-synthesis modification.
Aldehyde + Hydrazine + Alcohol → Pyrazole derivative
- Reaction times vary between 12-18 hours.
- Purification involves column chromatography or recrystallization.
Direct Alkylation of Pyrazole Core (Method D)
This method involves the direct nucleophilic substitution on pre-formed pyrazole rings with ethanol derivatives.
- Synthesize the chlorophenyl-substituted pyrazole via cyclization.
- React the pyrazole with ethyl halides or similar electrophiles under basic conditions.
- The ethanol side chain is attached at the 1-position of the pyrazole ring.
Pyrazole + Ethyl halide + Base (e.g., potassium carbonate) → this compound
- Reaction often requires heating at 80-100°C.
- Purification involves recrystallization.
Data Tables Summarizing Preparation Methods
| Method | Reactants | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|---|
| A | Hydrazine + 2-chlorobenzoylacetone | Ethanol | Reflux at 70°C | 70-85 | Simple, high yield | Suitable for lab scale |
| B | Aromatic ketone + Hydrazine | Acetic acid | Reflux at 60-70°C | 70-85 | Good selectivity | Industrial applicability |
| C | Aldehyde + Hydrazine + Alcohol | Humic acid catalyst | Reflux 12-18h | 86-92 | One-pot synthesis | Efficient multicomponent process |
| D | Pyrazole core + Ethyl halide | Potassium carbonate | 80-100°C | 80-90 | Direct functionalization | Good for targeted modifications |
Research Findings and Optimization Strategies
- Reaction Temperature: Elevated temperatures (~110-125°C) improve cyclization efficiency but must be balanced against decomposition risks.
- Catalysts: Acid catalysts like humic acid or phosphorous oxychloride enhance cyclization and substitution steps.
- Solvent Choice: Dimethylformamide (DMF) and ethanol are preferred solvents due to their polarity and ability to dissolve reactants.
- Yield Enhancement: Recrystallization from toluene or methylbenzene improves purity, with yields reaching up to 92%.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]acetaldehyde or 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]acetic acid.
Reduction: Dihydro-2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol.
Substitution: 2-[4-(2-Aminophenyl)-pyrazol-1-yl]-ethanol or 2-[4-(2-Thiophenyl)-pyrazol-1-yl]-ethanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Structural Analogues in Fungicide Development
Pyrazole derivatives are prominent in agrochemical research, particularly as inhibitors of oxysterol-binding protein (OSBP). lists multiple OSBP inhibitors, such as oxathiapiprolin (G.5.1) and fluoxapiprolin (G.5.3) , which share the pyrazole core but differ in substituents (e.g., difluoromethyl, trifluoromethyl, or cyclopropyl groups). Key comparisons include:
- Substituent Effects: The 2-chlorophenyl group in the target compound may confer steric and electronic properties akin to the aromatic substituents in G.5.1–G.5.11. However, the ethanol group in the target compound contrasts with the acetyl-piperidyl-pyridine carboxamide moieties in ’s compounds, which are critical for OSBP binding .
- Biological Activity : G.5.1–G.5.11 exhibit broad-spectrum fungicidal activity, whereas the target compound’s bioactivity remains uncharacterized in the available literature.
Table 1: Structural and Functional Comparison with OSBP Inhibitors
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Pyrazole | 2-Chlorophenyl, ethanol | Unknown (potential agrochemical?) |
| Oxathiapiprolin (G.5.1) | Pyrazole | Difluoromethyl, acetyl-piperidyl | Fungicide (OSBP inhibition) |
| Fluoxapiprolin (G.5.3) | Pyrazole | Fluoroalkyl, acetyl-piperidyl | Fungicide (OSBP inhibition) |
Pyridine-Based Analogues with 2-Chlorophenyl Groups
and describe pyridine derivatives, such as 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] (compound 5b/6e). These compounds share the 2-chlorophenyl moiety but differ in core structure and functional groups:
- Core Flexibility : Pyridine derivatives (e.g., dihydropyridines) are often associated with calcium channel modulation, whereas pyrazoles may target enzymes or receptors.
Table 2: Comparison with Pyridine Derivatives
| Compound | Core Structure | Key Substituents | Notes |
|---|---|---|---|
| Target Compound | Pyrazole | 2-Chlorophenyl, ethanol | Hydrophilic substituent |
| 3-Ethyl 5-methyl (5b/6e) | Pyridine | 2-Chlorophenyl, aminoethoxymethyl | Process-related impurity |
Biological Activity
Overview
2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and potential anticancer applications. This compound features a unique structure that includes a pyrazole ring and a chlorophenyl substituent, which contribute to its pharmacological properties.
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with hydrazine to produce 2-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under reflux conditions in ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography to achieve high purity levels.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced production of inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammation .
Anticancer Potential
Recent studies have explored the anticancer potential of derivatives related to this compound. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles derived from this compound have shown promising activity against glioblastoma cell lines. These derivatives demonstrated low micromolar activity against kinases involved in oncogenic signaling pathways, particularly AKT2/PKBβ, which is crucial for glioma malignancy .
Comparative Analysis
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2-[4-(2-Fluorophenyl)-pyrazol-1-yl]-ethanol | Antimicrobial | Similar efficacy against bacterial strains |
| 2-[4-(2-Bromophenyl)-pyrazol-1-yl]-ethanol | Anti-inflammatory | Comparable COX inhibition |
| N-(4-Chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anticancer | Inhibits glioma growth; low cytotoxicity in non-cancerous cells |
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of E. coli, reporting a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating infections caused by resistant strains.
- Anti-inflammatory Mechanism : Research demonstrated that the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli, supporting its potential as an anti-inflammatory agent.
- Anticancer Activity : A recent screening of pyrano[2,3-c]pyrazoles showed that one derivative exhibited significant inhibition of glioma stem cell neurosphere formation, highlighting its potential as a targeted therapy for glioblastoma .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via Mannich-type reactions or pyrazole ring formation. For example, pyrazole derivatives are often synthesized by cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. Optimization involves adjusting stoichiometry (e.g., hydrazine:ketone ratio), solvent polarity (ethanol or DMF), and temperature (reflux conditions). Post-synthesis purification via column chromatography or crystallization in ethanol is critical to isolate high-purity products .
- Key Metrics : Monitor reaction progress using TLC or HPLC. Typical yields range from 70–90% under optimized conditions.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Use X-ray crystallography (via SHELX software ) to resolve the crystal structure. Complement with spectroscopic techniques:
- NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons), ethanol moiety (δ 3.6–4.2 ppm for CH₂OH), and chlorine substituent (characteristic splitting patterns).
- FT-IR : Confirm O–H (3200–3600 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches .
- Data Validation : Compare experimental data with computational predictions (e.g., DFT calculations for bond lengths/angles).
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Methodology :
- Antifungal Screening : Use agar diffusion assays against Candida albicans or Aspergillus niger. Prepare compound solutions in DMSO (≤1% v/v) to ensure solubility.
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenyl substituent influence the compound’s reactivity and stability?
- Methodology :
- Computational Analysis : Use Multiwfn to calculate electron density maps, Laplacian of electron density (∇²ρ), and Fukui indices to identify nucleophilic/electrophilic regions.
- Experimental Correlation : Compare reaction rates (e.g., nucleophilic substitution) with analogs (e.g., 4-chlorophenyl derivatives) to quantify electronic effects .
- Key Insight : The electron-withdrawing chlorine substituent enhances pyrazole ring stability but may reduce ethanol moiety reactivity in protic solvents.
Q. How should contradictory data in crystallographic and spectroscopic analyses be resolved?
- Case Example : Discrepancies between X-ray-derived bond lengths and DFT-predicted values.
- Resolution Strategy :
Validate crystallographic data using R-factor refinement (target <0.05) and check for thermal motion artifacts in SHELXL .
Re-examine computational parameters (basis set, solvent model) in Gaussian or ORCA.
Cross-validate with solid-state NMR to resolve dynamic vs. static disorder .
Q. What advanced techniques are suitable for studying the environmental degradation pathways of this compound?
- Methodology :
- LC-MS/MS : Identify degradation products in simulated environmental conditions (e.g., UV exposure, pH 4–9).
- Isotope Labeling : Use ¹⁴C-labeled ethanol moieties to track biodegradation in soil/water systems.
- QSAR Modeling : Predict ecotoxicity of degradation intermediates using EPI Suite or TEST software .
Methodological Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
